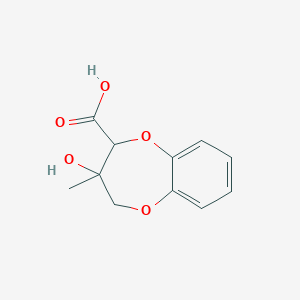![molecular formula C13H11N3O B14680892 4-[(E)-Phenyldiazenyl]benzamide CAS No. 29530-53-8](/img/structure/B14680892.png)
4-[(E)-Phenyldiazenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-Phenyldiazenyl]benzamide is an organic compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]benzamide typically involves the diazotization of aniline derivatives followed by coupling with benzamide. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzamide in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported .
化学反応の分析
Types of Reactions
4-[(E)-Phenyldiazenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
科学的研究の応用
4-[(E)-Phenyldiazenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
作用機序
The mechanism of action of 4-[(E)-Phenyldiazenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain proteases or kinases, affecting cellular processes like signal transduction and metabolism .
類似化合物との比較
Similar Compounds
Benzamide: The parent compound, used in various industrial applications.
N-Substituted Benzamides: Compounds like amisulpride and sulpiride, used as antipsychotic agents.
Azo Compounds: Other azo compounds with similar structures but different substituents on the benzene ring.
Uniqueness
4-[(E)-Phenyldiazenyl]benzamide is unique due to its specific diazenyl substitution, which imparts distinct chemical and biological properties
特性
CAS番号 |
29530-53-8 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)10-6-8-12(9-7-10)16-15-11-4-2-1-3-5-11/h1-9H,(H2,14,17) |
InChIキー |
PJBYHSRANXREAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


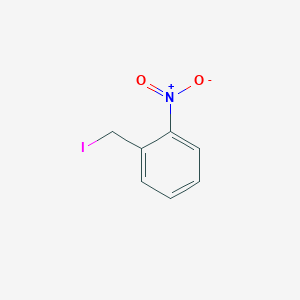

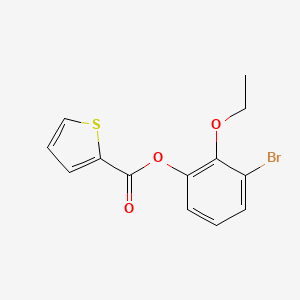
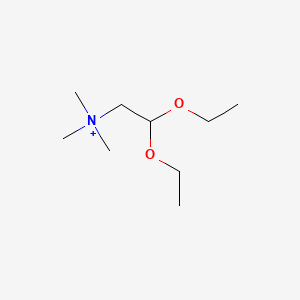
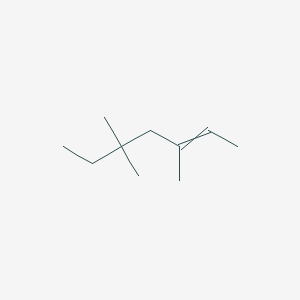
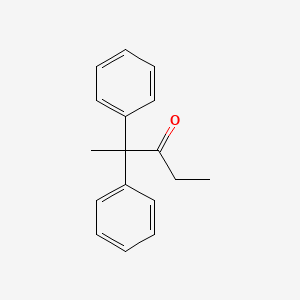
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
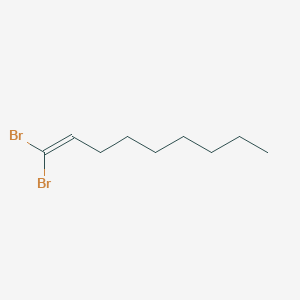
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
